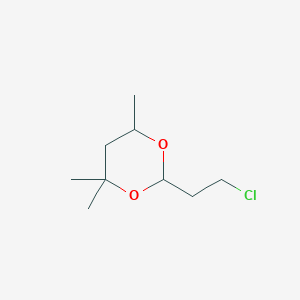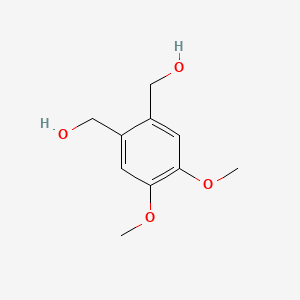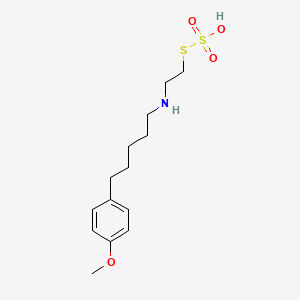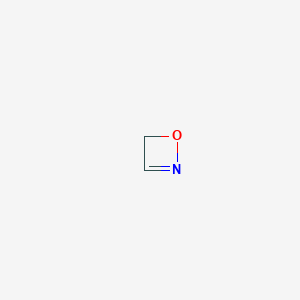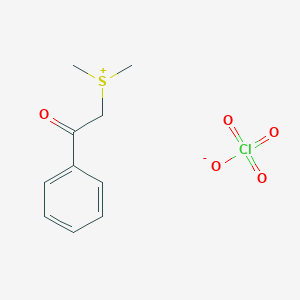
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfanium group bonded to a phenacyl moiety, with a perchlorate anion as the counterion. The presence of the sulfanium group imparts distinct chemical reactivity, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of acetophenone with dimethylsulfoxide in the presence of a strong acid such as perchloric acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently reacts with the perchlorate anion to yield the final product. The reaction conditions often include:
Solvent: Ethyl acetate or ethyl ether
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling perchloric acid and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The sulfanium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group back to a sulfide.
Substitution: The phenacyl moiety can undergo nucleophilic substitution reactions, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted phenacyl derivatives
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with various molecular targets. The sulfanium group can act as an electrophile, facilitating nucleophilic attack by other molecules. This can lead to the formation of new chemical bonds and the modification of existing structures. The phenacyl moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide
- Dimethyl(2-oxo-2-phenylethyl)sulfanium chloride
- Dimethyl(2-oxo-2-phenylethyl)sulfanium iodide
Uniqueness
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate is unique due to the presence of the perchlorate anion, which can influence the compound’s solubility, stability, and reactivity. Compared to its bromide, chloride, and iodide counterparts, the perchlorate variant may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
18624-74-3 |
|---|---|
Molekularformel |
C10H13ClO5S |
Molekulargewicht |
280.73 g/mol |
IUPAC-Name |
dimethyl(phenacyl)sulfanium;perchlorate |
InChI |
InChI=1S/C10H13OS.ClHO4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
PDNBIIRXJFUGLC-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+](C)CC(=O)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
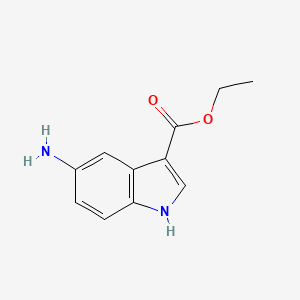
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)


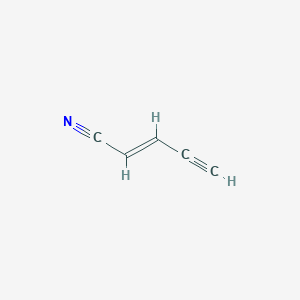

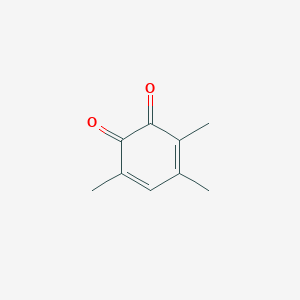
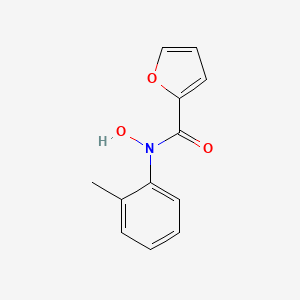
![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
